(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
CAS No.:
Cat. No.: VC15947517
Molecular Formula: C12H26O2Si
Molecular Weight: 230.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H26O2Si |
|---|---|
| Molecular Weight | 230.42 g/mol |
| IUPAC Name | (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol |
| Standard InChI | InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1 |
| Standard InChI Key | IAKVQZKBAVMFAQ-MNOVXSKESA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CCCCC1O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound consists of a cyclohexane ring with two distinct functional groups: a tert-butyldimethylsilyl (TBS) ether at the 2-position and a hydroxyl group at the 1-position. The stereocenters at C1 and C2 confer chirality, with the (1R,2S) configuration ensuring specific spatial arrangements critical for its reactivity . The TBS group, a bulky trialkylsilyl ether, provides steric protection to the adjacent hydroxyl group, enhancing stability under acidic or basic conditions .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆O₂Si | |
| Molecular Weight | 230.42 g/mol | |
| CAS Number | 132162-12-0 | |
| Boiling Point | Not reported | |
| Density | Not reported |
The absence of reported boiling and melting points suggests specialized handling requirements, typical of silyl-protected intermediates .
Synthesis and Reaction Mechanisms
Protective Group Strategy
The synthesis of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol revolves around selective silylation of a diol precursor. A common approach involves reacting cyclohexan-1,2-diol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic substitution, where the less sterically hindered hydroxyl group (typically at C2) is preferentially silylated .
Example Synthesis Pathway:
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Substrate Preparation: Cyclohexan-1,2-diol is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Silylation: TBSCl (1.1 equiv) and imidazole (2.0 equiv) are added under nitrogen atmosphere at 0°C.
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Workup: The mixture is stirred for 12–24 hours, quenched with water, and extracted with ethyl acetate.
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Purification: Column chromatography yields the pure (1R,2S)-TBS-protected product .
Stereochemical Control
The (1R,2S) configuration is achieved through kinetic resolution or asymmetric catalysis. For instance, enzymatic desymmetrization of meso-cyclohexan-1,2-diol using lipases can selectively silylate one hydroxyl group with high enantiomeric excess.
Applications in Organic Synthesis
Chiral Building Block
The compound’s rigid cyclohexane backbone and protected hydroxyl group make it a versatile precursor in asymmetric synthesis. Key applications include:
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Pharmaceutical Intermediates: Used in the synthesis of antiviral agents and kinase inhibitors, where stereochemistry dictates biological activity.
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Natural Product Synthesis: Serves as a scaffold for terpenoids and alkaloids, leveraging its bicyclic structure for ring-expansion reactions .
Protective Group Compatibility
The TBS group’s stability under Grignard reactions, oxidations, and cross-couplings allows sequential functionalization of the hydroxyl group. For example, the free hydroxyl at C1 can undergo Mitsunobu reactions to introduce aryl or alkyl substituents without deprotecting the TBS ether .
Research Findings and Mechanistic Studies
Stability Under Reaction Conditions
Studies comparing silyl ethers demonstrate that the TBS group in (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol remains intact under:
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Acidic Conditions: Stable in pH 3–7 solutions for >24 hours .
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Basic Conditions: Resists hydrolysis in 1M NaOH at 25°C for 1 hour.
Catalytic Applications
Recent work explores its use in organocatalytic cycles. For instance, the hydroxyl group facilitates hydrogen bonding in asymmetric aldol reactions, achieving enantioselectivities >90%.
Future Directions and Innovations
Computational Modeling
Molecular dynamics simulations could predict TBS group stability in novel solvents or ionic liquids, optimizing synthetic protocols.
Biocatalytic Routes
Engineering esterases or lipases for dynamic kinetic resolution may enable greener, single-step syntheses with higher yields.
Materials Science
Incorporating the compound into metal-organic frameworks (MOFs) could exploit its chirality for enantioselective adsorption or catalysis.
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